Double Suzuki Coupling: Yield vs. 2,5-Dibromopyridine
Under identical Pd(Ph₃P)₄/toluene/EtOH/Na₂CO₃ conditions, a one-pot double Suzuki-Miyaura coupling of 2,3-dibromo-6-ethylpyridine with p-MeOC₆H₄B(OH)₂ and PhB(OH)₂ delivered the desired unsymmetrical 2,3-diarylpyridine in 86% isolated yield [1]. By comparison, the analogous double coupling of 2,5-dibromopyridine under the same conditions afforded only a 70% yield (Table 2 vs Table 3) [1]. This 16 percentage point yield advantage demonstrates the beneficial electronic influence of the 6-ethyl group on the sequential coupling process.
| Evidence Dimension | Isolated yield of one-pot double Suzuki-Miyaura cross-coupling |
|---|---|
| Target Compound Data | 86% (2,3-dibromo-6-ethylpyridine as precursor) |
| Comparator Or Baseline | 70% (2,5-dibromopyridine as precursor) |
| Quantified Difference | +16 percentage points |
| Conditions | Pd(Ph₃P)₄ (5 mol%), toluene/EtOH (3:1), 2 M Na₂CO₃ (aq), boronic acids added sequentially, then purified on neutral alumina [1] |
Why This Matters
For procurement scientists, the 86% yield translates to higher synthetic efficiency and reduced cost per gram of final product, directly impacting project economics when scaling up.
- [1] Handy, S. T.; Wilson, T.; Muth, A. Disubstituted Pyridines: The Double-Coupling Approach. J. Org. Chem. 2007, 72 (22), 8496–8500 (Table 2, entry 1 and Table 3, entry 1). DOI: 10.1021/jo701709a. View Source
